molecular formula C21H15NO5 B2682658 N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide CAS No. 923179-84-4

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide

Cat. No.: B2682658
CAS No.: 923179-84-4
M. Wt: 361.353
InChI Key: GEKYNIGOXCOJRA-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a furan ring attached to a chromen-4-one core, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the furan and methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest, particularly its potential as an antimicrobial, antiviral, or anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential, including its ability to interact with specific biological targets and pathways.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets within cells. This can include binding to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-4-one derivatives and furan-containing molecules. Examples include:

Uniqueness

What sets N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide apart is its unique combination of a chromen-4-one core with a furan ring and a methoxyphenyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c1-25-17-6-3-2-5-14(17)20-12-16(23)15-11-13(8-9-18(15)27-20)22-21(24)19-7-4-10-26-19/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKYNIGOXCOJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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